5-Fluoro-2-azaspiro[3.3]heptane hydrochloride
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Overview
Description
5-Fluoro-2-azaspiro[3.3]heptane hydrochloride is a chemical compound with the molecular formula C6H11ClFN. It is known for its unique spirocyclic structure, which consists of a fluorine atom and an azaspiro ring system. This compound is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-azaspiro[3.3]heptane hydrochloride typically involves the reaction of a fluorinated precursor with an azaspiro intermediate. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure. The process may involve multiple steps, including fluorination, cyclization, and purification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-azaspiro[3.3]heptane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in derivatives with different functional groups .
Scientific Research Applications
5-Fluoro-2-azaspiro[3.3]heptane hydrochloride is extensively used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a building block in organic synthesis and the development of new chemical entities.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-azaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom and azaspiro ring system play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-Fluoro-2-azaspiro[3.3]heptane hydrochloride include:
- 5-Fluoro-2-azaspiro[3.3]heptane
- 2-Azaspiro[3.3]heptane hydrochloride
- 5-Fluoro-2-azaspiro[3.4]octane hydrochloride
Uniqueness
What sets this compound apart from similar compounds is its specific spirocyclic structure and the presence of a fluorine atom. These features contribute to its unique chemical properties and reactivity, making it valuable for various research applications .
Properties
IUPAC Name |
7-fluoro-2-azaspiro[3.3]heptane;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FN.ClH/c7-5-1-2-6(5)3-8-4-6;/h5,8H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXPXYSPARLUIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1F)CNC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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